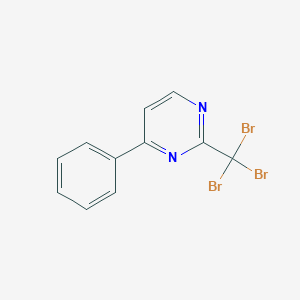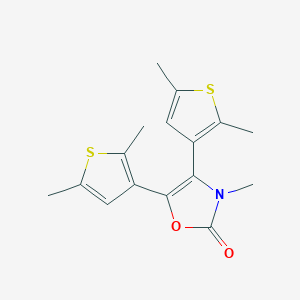
4,5-Bis(2,5-dimethylthiophen-3-yl)-3-methyl-1,3-oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(2,5-dimethylthiophen-3-yl)-3-methyl-1,3-oxazol-2(3H)-one is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound features a combination of thiophene and oxazole rings, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(2,5-dimethylthiophen-3-yl)-3-methyl-1,3-oxazol-2(3H)-one typically involves the reaction of 2,5-dimethylthiophene with appropriate reagents to form the desired product. One common method involves the use of Lawesson’s reagent, which facilitates the transformation of 4-oxoalkane-1,1,2,2-tetracarbonitriles into the target compound . The reaction is carried out under controlled conditions, often requiring an inert atmosphere and specific temperature settings to ensure optimal yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-grade equipment to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(2,5-dimethylthiophen-3-yl)-3-methyl-1,3-oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The thiophene rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives, depending on the specific reaction and conditions employed.
Scientific Research Applications
4,5-Bis(2,5-dimethylthiophen-3-yl)-3-methyl-1,3-oxazol-2(3H)-one has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 4,5-Bis(2,5-dimethylthiophen-3-yl)-3-methyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s photochromic behavior is attributed to the reversible isomerization between its open and closed forms under the influence of light . This property is exploited in the design of optical switches and smart materials.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile: A diarylethene derivative with similar photochromic properties.
4,5-bis(2,5-dimethylthiophen-3-yl)phthalonitrile:
Uniqueness
4,5-Bis(2,5-dimethylthiophen-3-yl)-3-methyl-1,3-oxazol-2(3H)-one stands out due to its combination of thiophene and oxazole rings, which impart unique chemical and physical properties. Its ability to undergo reversible photoisomerization makes it particularly valuable in the development of advanced materials and technologies.
Properties
CAS No. |
514814-24-5 |
|---|---|
Molecular Formula |
C16H17NO2S2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4,5-bis(2,5-dimethylthiophen-3-yl)-3-methyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C16H17NO2S2/c1-8-6-12(10(3)20-8)14-15(19-16(18)17(14)5)13-7-9(2)21-11(13)4/h6-7H,1-5H3 |
InChI Key |
QTQLGZJDZIFUGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=C(OC(=O)N2C)C3=C(SC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide](/img/structure/B14250888.png)
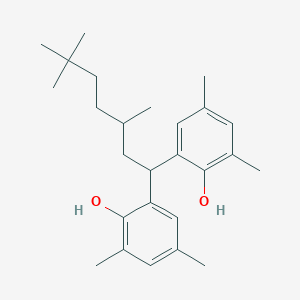
![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
![{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol](/img/structure/B14250917.png)
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)
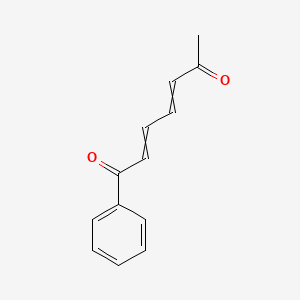
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
![Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-](/img/structure/B14250934.png)
![4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14250940.png)
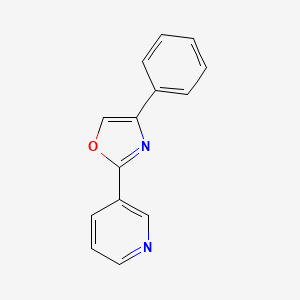

![{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene](/img/structure/B14250951.png)

